molecular formula C8H10N2O B8773276 2-Methyl-6,7-dihydroimidazo[1,2-a]pyridin-8(5H)-one

2-Methyl-6,7-dihydroimidazo[1,2-a]pyridin-8(5H)-one

Cat. No.: B8773276
M. Wt: 150.18 g/mol
InChI Key: BSOMHGMEAAOHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6,7-dihydroimidazo[1,2-a]pyridin-8(5H)-one is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-imidazo[1,2-a]pyridin-8-one

InChI

InChI=1S/C8H10N2O/c1-6-5-10-4-2-3-7(11)8(10)9-6/h5H,2-4H2,1H3

InChI Key

BSOMHGMEAAOHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCCC(=O)C2=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

60 g (251.8 mmol) of 8-benzyloxy-2-methylimidazo[1,2-a]pyridine (Kaminski et al, J. Med. Chem. 1985, 28, 876–892) are hydrogenated on Pd-carbon in 400 ml of methanol at a hydrogen pressure of 55 bar and 70° C. After completion of the hydrogenation, the catalyst is filtered off and the filtrate is concentrated. The residue (38 g) is taken up in dichloromethane and the solution is treated in portions at room temperature with manganese dioxide (109.5 g). The reaction mixture is stirred at room temperature for 22 h and then filtered through silica gel. The filtrate is concentrated to a residue and the crystallizate is dried in vacuo at 60° C. 25.13 g (66% of theory) of the title compound are obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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